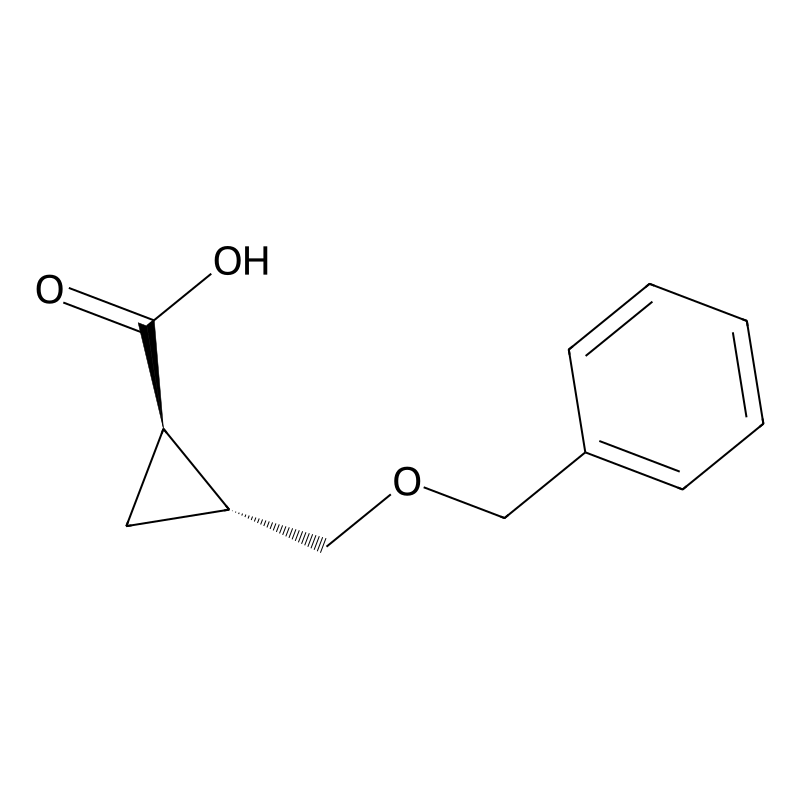

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of 206.24 g/mol. This compound features a cyclopropane ring substituted with a benzyloxy group and a carboxylic acid functional group, contributing to its unique chemical properties. The compound is identified by its CAS number 561055-27-4 and is often utilized in organic synthesis and pharmaceutical applications due to its structural characteristics and potential biological activity .

- Oxidation: The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The benzyloxy group can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile employed .

Research indicates that (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid may exhibit significant biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets such as enzymes and receptors, potentially influencing various biochemical pathways. The presence of the benzyloxy group enhances its binding affinity to target proteins, making it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:

- Cyclopropanation: A benzyloxy-substituted alkene is reacted with a diazo compound in the presence of a transition metal catalyst (such as rhodium or copper) to form the cyclopropane ring.

- Carboxylation: The resulting cyclopropane intermediate undergoes carboxylation to introduce the carboxylic acid group.

This method allows for the efficient formation of the desired compound while maintaining high yield and purity. Industrial production may utilize continuous flow reactors and high-throughput screening techniques to optimize these synthetic routes for large-scale applications .

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid has diverse applications across various fields:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules.

- Biology: Investigated for potential bioactive properties that may contribute to antimicrobial or anticancer therapies.

- Medicine: Explored as a chiral intermediate in drug development processes.

- Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural attributes .

Studies on (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid have focused on its interactions with various biological targets. Its mechanism of action may involve modulation of enzyme activity or receptor signaling pathways. The benzyloxy group enhances its pharmacological profile by improving solubility and bioavailability, which are critical factors in drug design .

Several compounds share structural similarities with (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, each exhibiting unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid | Enantiomer of (1R,2R); similar structure | Potentially different biological activity |

| Cyclopropane-1-carboxylic acid | Lacks the benzyloxy group | Different reactivity and applications |

| (1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid | Similar structure but contains a methoxy group | Variations in chemical reactivity |

The uniqueness of (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid lies in its chiral nature and the presence of the benzyloxy group, which significantly influences both its chemical reactivity and biological activity compared to these similar compounds .